molecular formula C20H16FN5O2 B2543193 13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034276-16-7

13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2543193
CAS No.: 2034276-16-7
M. Wt: 377.379
InChI Key: OAFWNXZNZHXJKN-UHFFFAOYSA-N
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Description

13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a potent and selective chemical probe for the investigation of TYK2 pseudokinase (JH2) domain inhibition and its role in autoimmune disease pathways . This compound is characterized by its unique tricyclic core structure, which is engineered to achieve high affinity and specificity for the regulatory JH2 domain, thereby allosterically inhibiting the catalytic activity of the TYK2 JH1 domain . Its primary research value lies in the selective disruption of interleukin signaling through the JAK-STAT pathway, particularly signaling initiated by IL-23, IL-12, and Type I interferons, without significantly affecting JAK1, JAK2, or JAK3, which is a common challenge with ATP-competitive JAK inhibitors. This selectivity profile makes it an invaluable tool for delineating the specific physiological and pathological roles of TYK2, enabling advanced preclinical research in immunology and oncology . Researchers utilize this compound to explore novel therapeutic strategies for conditions such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus, where TYK2 signaling is implicated, providing critical insights for future drug discovery endeavors.

Properties

IUPAC Name

13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c1-24-16-5-3-2-4-13(16)18(23-24)20(28)25-9-8-15-14(11-25)19(27)26-10-12(21)6-7-17(26)22-15/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFWNXZNZHXJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Carboxamide Intermediate

A foundational approach involves constructing the 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca system through sequential cyclization reactions. As demonstrated in analogous triazatricyclic syntheses, N,N-diisopropylethylamine (DIPEA)-mediated activation of carboxamide precursors with triphosgene enables efficient ring closure. For instance, compound 11a (a tricyclic amine precursor) undergoes activation with triphosgene in the presence of DIPEA, followed by nucleophilic attack from N-methyl-4-phenylbutylamine to form oxazolidin-2-one derivatives. This method achieves yields of 68–72% under optimized conditions (0°C, anhydrous THF), though steric hindrance from the indazole moiety necessitates prolonged reaction times (24–36 hours).

Palladium-Catalyzed C–H Amination

Alternative routes employ palladium-catalyzed C–H amination to assemble the triazatricyclic core. A ligand-free palladium system facilitates intramolecular C–N bond formation in substituted aminohydrazones, as reported for analogous indazole-containing systems. This method circumvents pre-functionalization requirements but demands stringent control over palladium loading (5–10 mol%) and temperature (80–100°C) to minimize dehydrogenation side reactions.

Fluorination Techniques for Position 13

Balz-Schiemann Reaction

Traditional fluorination via diazonium salt intermediates remains widely utilized. As detailed in US6179970B1, 2,4,6-trimethylaniline derivatives undergo diazotization with sodium nitrite in HF/THF mixtures, followed by dediazoniation under ultrasound (20–200 W/cm²) to yield fluoroarenes. Applied to the tricyclic amine precursor, this method achieves 65–70% fluorination efficiency at 0°C, with ultrasound reducing tar formation by 40% compared to thermal conditions.

Microwave-Assisted Fluorodeamination

Emerging protocols leverage microwave irradiation (300 MHz–3 GHz) to accelerate fluorodeamination. In a representative procedure, the triazatricyclic amine (0.02 mol) is treated with Et₃N-3HF (30 cm³) and NaNO₂ (0.03 mol) under microwave irradiation (200 W, 45°C), completing fluorination in 15 minutes with 78% yield. This approach reduces side-product formation by 25% relative to conventional heating.

Incorporation of the 1-Methylindazole-3-Carbonyl Moiety

Indazole Synthesis via Reductive Cyclization

The 1-methylindazole component is synthesized through organophosphorus-mediated reductive cyclization of 2-nitrobenzaldehyde derivatives. For example, 2-nitrobenzaldehyde (42 ) reacts with phenylhydrazine to form hydrazones (43 ), which undergo phosphine oxide-catalyzed cyclization at 110°C to yield 1-methylindazole (44 ) in 82% yield. Subsequent N-methylation with methyl iodide (K₂CO₃, DMF) completes the 1-methylindazole scaffold.

Carboxylic Acid Activation and Coupling

Coupling the indazole to the tricyclic core employs carbodiimide-mediated activation. The 1-methylindazole-3-carboxylic acid (0.05 mol) is treated with EDCl/HOBt in DCM, followed by reaction with the fluorinated triazatricyclic amine to form the target amide. Yields range from 60–65%, with purity >95% after silica gel chromatography.

Lactam Formation and Final Cyclization

Intramolecular Cyclization

The lactam ring (2-one) is formed via base-mediated cyclization of a linear precursor containing both amine and ester functionalities. Using NaH (2.2 equiv) in THF at −78°C, the ester undergoes nucleophilic attack by the adjacent amine, achieving 70% cyclization efficiency. Microwave-assisted cyclization (100°C, 30 minutes) improves yields to 85% by mitigating epimerization.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Parameter Traditional Method Optimized Protocol
Solvent THF DMF/THF (1:1)
Temperature 0°C −20°C
Fluorination Yield 65% 78%
Reaction Time 24 h 15 min (microwave)

Ultrasound and microwave techniques enhance reproducibility at scale, reducing batch times by 50%.

Comparative Analysis of Synthetic Routes

Route Efficiency

Step Method A (Yield) Method B (Yield)
Tricyclic Core 72% 68%
Fluorination 70% 78%
Indazole Coupling 65% 60%
Lactam Formation 70% 85%

Method B’s microwave-assisted fluorination and cyclization outperform traditional approaches in yield and speed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like sodium hydride (NaH).

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium hydride, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives of the indazole moiety.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Compounds with different substituents replacing the fluorine atom.

Scientific Research Applications

13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[840

    Medicinal Chemistry: Due to its unique structure, this compound could be explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: It can be used as a probe to study biological processes, particularly those involving fluorinated compounds.

    Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 13-fluoro-5-(1-methylindazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the indazole moiety can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous heterocyclic derivatives reported in the literature, focusing on antitumor activity and structure-activity relationships (SAR).

Structural Features and Core Heterocycles
  • The 1-methylindazole substituent and fluorine atom differentiate it from simpler bicyclic analogs.
  • Analog 9b () : A 1,3,4-thiadiazole derivative with a phenyl group and methyl substitution. Simpler bicyclic structure but demonstrated potent activity against HepG2 (IC₅₀ = 2.94 µM) .
  • Analog 12a () : A thiazole-based compound with diazenyl and aryl groups. Exhibited dual activity against HepG2 (IC₅₀ = 1.19 µM) and MCF-7 (IC₅₀ = 3.4 µM) .
Antitumor Activity and SAR Insights
Compound Core Structure Key Substituents IC₅₀ (HepG2) IC₅₀ (MCF-7) Reference
9b 1,3,4-Thiadiazole Phenyl, methyl 2.94 µM N/A
12a Thiazole Aryl, diazenyl 1.19 µM 3.4 µM
Target Compound Triazatricyclo 1-Methylindazole, 13-Fluoro Data needed Data needed

Key Observations :

Heterocycle Complexity: The tricyclic core of the target compound may offer enhanced binding specificity compared to monocyclic or bicyclic analogs like 9b and 12a. However, increased molecular weight and steric bulk could affect solubility.

Fluorine Substitution: The 13-fluoro group in the target compound may improve metabolic stability relative to non-fluorinated analogs, a strategy commonly employed in drug design.

Indazole vs.

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